

Technical Guide: Chemical and Enzymatic Properties of Tos-Gly-Pro-Lys-pNA

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Compound of Interest

Compound Name: *Tos-gly-pro-lys-pna*

Cat. No.: *B1316574*

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This technical guide provides an in-depth overview of the chemical and enzymatic properties of N α -Tosyl-glycyl-L-prolyl-L-lysine-p-nitroanilide (**Tos-Gly-Pro-Lys-pNA**). This chromogenic substrate is a valuable tool for researchers, scientists, and drug development professionals working with specific serine proteases. This document outlines its chemical structure, physical properties, and its application in enzymatic assays, complete with detailed experimental protocols and data presentation.

Chemical Properties

Tos-Gly-Pro-Lys-pNA is a synthetic tripeptide derivative. The N-terminus of the glycine residue is protected by a tosyl group, and the C-terminal lysine is linked to a p-nitroaniline (pNA) moiety via an amide bond. This pNA group is the basis for its use as a chromogenic substrate.

Table 1: Chemical and Physical Properties of **Tos-Gly-Pro-Lys-pNA** Acetate Salt

Property	Value	Reference(s)
Synonyms	N-Tosylglycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt, Tos-GPK-pNA	[1][2]
CAS Number	73392-19-5	[3]
Molecular Formula	C ₂₆ H ₃₄ N ₆ O ₇ S (free base)	[3]
Molecular Weight	574.65 g/mol (free base)	[3]
Appearance	Crystalline solid / Powder	[1][2]
Purity	≥98% (TLC)	[2]
Solubility	Soluble in ethanol (50 mg/mL)	[1][2]
Storage	Store at -20°C	[1][2]
Stability	Stable for at least one year in frozen solution at pH 4	[4]

Enzymatic Properties

Tos-Gly-Pro-Lys-pNA is primarily recognized and cleaved by serine proteases that exhibit specificity for lysine residues at the P1 position. Upon enzymatic hydrolysis of the amide bond between lysine and p-nitroaniline, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release can be monitored spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.[5]

Table 2: Enzymatic Properties and Assay Parameters

Parameter	Enzyme	Value	Reference(s)
Substrate for	Plasmin, Achromobacter lyticus protease I (Lysyl endopeptidase)	-	[1][5]
Cleavage Site	After the Lysine residue	-	[6]
Product	p-nitroaniline (pNA)	-	[5]
Detection Wavelength	405 nm	-	[5]
Molar Extinction Coefficient of pNA (ϵ)	-	9,960 M ⁻¹ cm ⁻¹ at 405 nm	[7]
Kinetic Parameters (Km, Vmax)	Plasmin	Not explicitly found in literature search.	
Kinetic Parameters (Km, Vmax)	Achromobacter lyticus protease I	Not explicitly found in literature search.	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, characterization, and use of **Tos-Gly-Pro-Lys-pNA** in enzymatic assays.

Synthesis of Tos-Gly-Pro-Lys-pNA (Representative Protocol)

The synthesis of **Tos-Gly-Pro-Lys-pNA** can be achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[8]

Materials:

- Fmoc-Lys(Boc)-Wang resin
- Fmoc-Pro-OH

- Fmoc-Gly-OH
- Tosyl chloride
- p-Nitroaniline
- Coupling reagents (e.g., HBTU, HOBt)
- DIPEA (N,N-Diisopropylethylamine)
- Piperidine in DMF (20%)
- DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)
- TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
- Diethyl ether

Procedure:

- Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from Lysine. Wash the resin thoroughly with DMF and DCM.
- Proline Coupling: Dissolve Fmoc-Pro-OH, HBTU, HOBt, and DIPEA in DMF. Add the mixture to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin.
- Glycine Coupling: Repeat the Fmoc deprotection step. Couple Fmoc-Gly-OH using the same procedure as for proline.
- Tosyl Protection: After deprotection of the final Fmoc group from Glycine, dissolve tosyl chloride and DIPEA in DCM and add to the resin. Shake for 2 hours. Wash the resin.

- **p-Nitroaniline Coupling:** Activate the C-terminal carboxyl group of the resin-bound peptide. Couple p-nitroaniline using a suitable coupling agent.
- **Cleavage and Deprotection:** Treat the resin with TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then ready for purification.

Purification by Reverse-Phase HPLC (Representative Protocol)

Purification of the crude peptide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).^{[9][10]}

Instrumentation and Materials:

- Preparative RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- **Sample Preparation:** Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- **Column Equilibration:** Equilibrate the C18 column with Mobile Phase A.
- **Gradient Elution:** Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a constant flow rate.
- **Fraction Collection:** Collect fractions corresponding to the major peak detected at a suitable wavelength (e.g., 220 nm or 280 nm).
- **Purity Analysis:** Analyze the purity of the collected fractions by analytical RP-HPLC.

- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Characterization by Mass Spectrometry (Representative Protocol)

The identity of the purified peptide is confirmed by mass spectrometry.

Instrumentation:

- Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
- Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
- Data Interpretation: Compare the observed molecular weight with the calculated theoretical mass of **Tos-Gly-Pro-Lys-pNA**. Fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence.

Enzymatic Assay Protocol for Plasmin

This protocol provides a method for measuring plasmin activity using **Tos-Gly-Pro-Lys-pNA**.^[1]

Materials:

- Human Plasmin
- **Tos-Gly-Pro-Lys-pNA** stock solution (e.g., 10 mM in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
- 96-well microplate

- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare serial dilutions of the plasmin standard in Assay Buffer.
- Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).
- Add 50 μ L of Assay Buffer to all wells.
- Add 25 μ L of the plasmin standards or experimental samples to the respective wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 25 μ L of the substrate working solution to all wells.
- Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
- Calculate the rate of reaction (V_0) from the linear portion of the absorbance vs. time curve.
- The enzyme activity can be calculated using the Beer-Lambert law ($\text{Activity} = V_0 / (\epsilon \times l)$), where ϵ is the molar extinction coefficient of pNA and l is the path length of the sample in the well.

Enzymatic Assay Protocol for *Achromobacter lyticus* Protease I

This protocol is adapted for measuring the activity of *Achromobacter lyticus* protease I.[5]

Materials:

- *Achromobacter lyticus* protease I
- **Tos-Gly-Pro-Lys-pNA** stock solution (e.g., 10 mM in DMSO)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

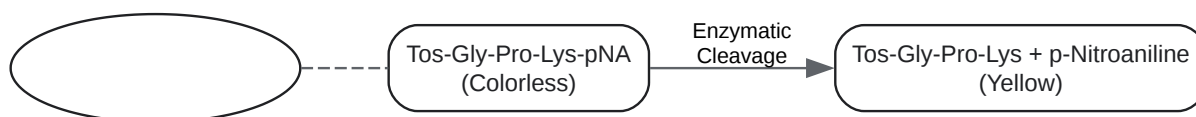
- 96-well microplate
- Microplate reader

Procedure:

- Follow the same steps as the plasmin assay, substituting *Achromobacter lyticus* protease I for plasmin and using the appropriate assay buffer.
- The optimal pH for this enzyme is in the alkaline range.[11]
- Monitor the reaction kinetically at 405 nm and 37°C.
- Calculate the enzyme activity as described for the plasmin assay.

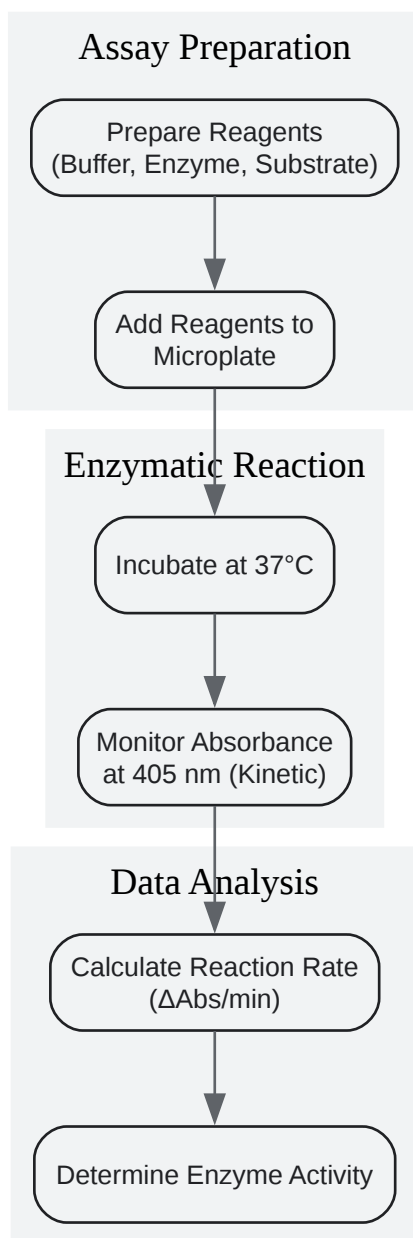
Visualizations

The following diagrams illustrate the enzymatic cleavage of **Tos-Gly-Pro-Lys-pNA** and a typical experimental workflow for its use.



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Caption: Enzymatic cleavage of **Tos-Gly-Pro-Lys-pNA** by a serine protease.



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Caption: General workflow for an enzymatic assay using **Tos-Gly-Pro-Lys-pNA**.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 3. Tos-Gly-Pro-Lys-pNA acetate | 73392-19-5 | FT110751 [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Substrate - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. uniprot.org [uniprot.org]
- 7. N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt | 86890-95-1 | Benchchem [benchchem.com]
- 8. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. hplc.eu [hplc.eu]
- 11. The primary structure and structural characteristics of Achromobacter lyticus protease I, a lysine-specific serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
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